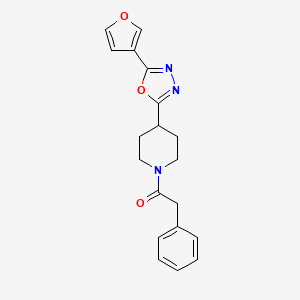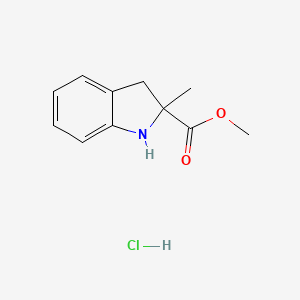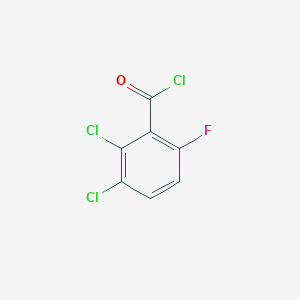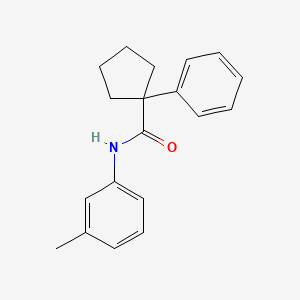
1-甲基-7,8-二氢喹啉-2,5(1H,6H)-二酮
描述
1-Methyl-7,8-dihydroquinoline-2,5(1H,6H)-dione, also known as 1-Methyl-7,8-dihydroquinoline-2,5-dione, is a synthetic organic compound with a wide range of applications in the scientific research field. It is an important intermediate in the synthesis of several drugs, such as antibiotics and antifungal agents. In addition, it is used as a reagent in the manufacture of other compounds, such as dyes, pharmaceuticals, and agricultural chemicals. This compound has also been studied for its potential use in the treatment of cancer and other diseases.
科学研究应用
合成和化学分析
1-甲基-7,8-二氢喹啉-2,5(1H,6H)-二酮是一种化学化合物,一直是各种研究的主题,重点是其合成及其在科学研究中的潜在应用。研究人员已经开发出有效合成这种化合物及其衍生物的方法,探索它们的结构和电子性质。例如,一项研究提出了一种有效的合成技术,用于 7-(N-甲酰基-、7-(N-乙酰基-和 7-(N-异丁酰氨基)-2-甲基喹啉-5,8-二酮,展示了它们作为合成强效抗肿瘤剂(如薰衣草霉素甲酯)的中间体的潜力(Behforouz 等,1996)。
非线性光学 (NLO) 特性
另一个感兴趣的领域是探索相关喹啉衍生物的非线性光学 (NLO) 特性。一项研究展示了一种新型杂环化色酮衍生物的合成,通过密度泛函理论 (DFT) 计算和实验技术探索了它的电子结构、NLO 特性和电子吸收光谱。这项研究突出了此类化合物在开发具有独特光学性质的材料中的潜在应用(Halim & Ibrahim,2017)。
有机合成催化体系
该化合物及其相关结构也已用于合成其他有机分子的催化体系中。例如,已证明将 1-甲基咪唑鎓氢硫酸盐与三甲基氯硅烷结合使用是一种有效的催化体系,用于合成 3,4-二氢嘧啶-2(1H)-酮和氢喹唑啉-2,5-二酮。这代表了一种多功能方法,可以在热和无溶剂条件下合成多种有机化合物,突出了喹啉衍生物在促进有机反应中的效用(Kefayati、Asghari & Khanjanian,2012)。
结构和光谱分析
对喹啉衍生物的结构和光谱分析的研究提供了对其化学行为和潜在应用的见解。研究采用各种光谱技术来表征这些化合物,有助于理解它们的化学性质和反应性。此类分析对于新材料和药物的开发以及增进我们对分子结构的理解至关重要(Candan 等,2001)。
属性
IUPAC Name |
1-methyl-7,8-dihydro-6H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-11-8-3-2-4-9(12)7(8)5-6-10(11)13/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMANJNJOGJCNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC1=O)C(=O)CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)
![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)

![1H-Pyrrolo[2,3-b]pyridine-3-ethanamine, alpha-methyl-](/img/structure/B2650326.png)

![1-[2-(3,4-Dimethoxyphenyl)ethyl]-1,3-diazinane-2,4,6-trione](/img/structure/B2650328.png)


![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)
![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)
![4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2650335.png)

![(4aR,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B2650340.png)